5-Isopropoxy-2-(trifluoromethyl)phenol
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Overview
Description
5-Isopropoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2-(trifluoromethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2-(trifluoromethyl)phenol is reacted with isopropyl bromide in the presence of the base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
5-Isopropoxy-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-5-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenol
Uniqueness
5-Isopropoxy-2-(trifluoromethyl)phenol is unique due to the specific positioning of the isopropoxy and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
5-propan-2-yloxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-8(9(14)5-7)10(11,12)13/h3-6,14H,1-2H3 |
InChI Key |
RTQOMTHHFRAQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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